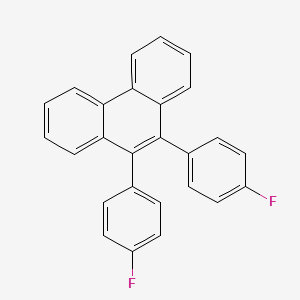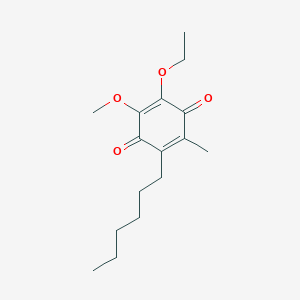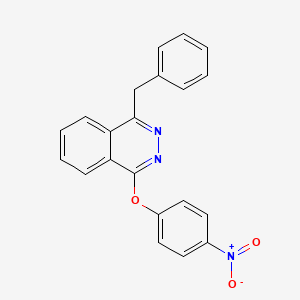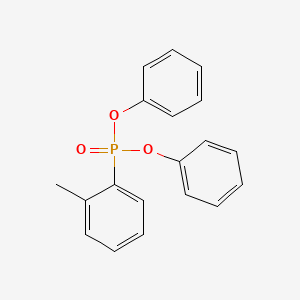
Diphenyl (2-methylphenyl)phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diphenyl (2-methylphenyl)phosphonate is an organophosphorus compound characterized by the presence of two phenyl groups and a 2-methylphenyl group attached to a phosphonate moiety. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Diphenyl (2-methylphenyl)phosphonate can be synthesized through several methods, including the reaction of diphenylphosphinic chloride with 2-methylphenol in the presence of a base. Another method involves the transesterification of diphenylphosphonate with 2-methylphenol under acidic or basic conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale transesterification processes, utilizing catalysts to enhance reaction rates and yields. The use of microwave irradiation has also been explored to achieve efficient synthesis .
Chemical Reactions Analysis
Types of Reactions: Diphenyl (2-methylphenyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert it to phosphine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the phenyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and bases are employed in substitution reactions.
Major Products:
Oxidation: Phosphonic acids.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonates.
Scientific Research Applications
Diphenyl (2-methylphenyl)phosphonate has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of C-P bonds.
Industry: It is utilized in the production of flame retardants and plasticizers.
Mechanism of Action
The mechanism by which diphenyl (2-methylphenyl)phosphonate exerts its effects involves its ability to mimic phosphate groups, thereby interacting with enzymes and receptors in biological systems. This interaction can inhibit or modify the activity of these molecular targets, leading to various biological effects .
Comparison with Similar Compounds
- Diphenyl (4-methylphenyl)phosphonate
- Diphenyl H-phosphonate
- Diphenylphosphinic chloride
Comparison: Diphenyl (2-methylphenyl)phosphonate is unique due to the presence of the 2-methylphenyl group, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness influences its reactivity and applications, making it a valuable compound in specific synthetic and biological contexts .
Properties
CAS No. |
151871-42-0 |
|---|---|
Molecular Formula |
C19H17O3P |
Molecular Weight |
324.3 g/mol |
IUPAC Name |
1-diphenoxyphosphoryl-2-methylbenzene |
InChI |
InChI=1S/C19H17O3P/c1-16-10-8-9-15-19(16)23(20,21-17-11-4-2-5-12-17)22-18-13-6-3-7-14-18/h2-15H,1H3 |
InChI Key |
PJOBHRVELMBIRD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1P(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N,N'-[Oxybis(methylene-4,1-phenylene)]bis(N-phenylaniline)](/img/structure/B12545673.png)
![(2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B12545674.png)

![3-[(2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooctyl)oxy]thiophene](/img/structure/B12545682.png)
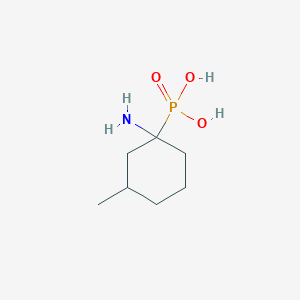
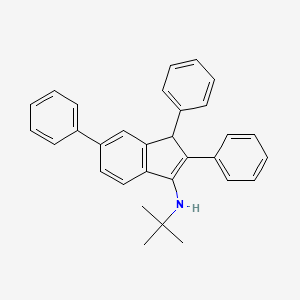
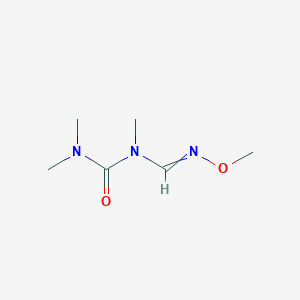
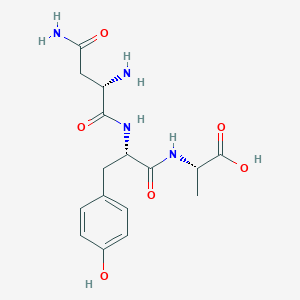
![Furo[3,4-c]pyridin-3(1H)-one, 4-methoxy-1,1-dimethyl-](/img/structure/B12545722.png)
